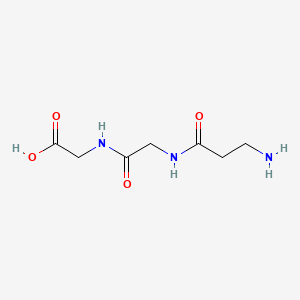
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is an organometallic compound with the molecular formula C100H193O18P2Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate can be synthesized by reacting 2,2-diallyloxymethylene-1-butanol with ditridecyl phosphite in the presence of a titanium catalyst. The reaction typically occurs under an inert atmosphere at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphite derivatives, while reduction can produce reduced titanate forms[3][3].
Applications De Recherche Scientifique
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical transformations. Its phosphite groups can participate in redox reactions, while the titanium center can engage in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetra(2,2-diallyloxymethyl-1-butyl)titanate di(ditridecyl phosphite)
- Tetra(2,2-diallyloxymethyl-1-butoxy titanium di(ditridecyl)phosphite)
- Tetra(2,2-diallyloxymethylene-1-butyl)titanate di(ditridecyl phosphite)
Uniqueness
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is unique due to its specific combination of diallyloxymethylene and ditridecyl phosphite groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as high-performance polymer production and advanced catalytic processes.
Propriétés
Numéro CAS |
64157-14-8 |
|---|---|
Formule moléculaire |
C100H193O18P2Ti- |
Poids moléculaire |
1793.4 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;ditridecyl phosphite;hydron;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.4C12H21O3.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h2*3-26H2,1-2H3;4*4-5H,1-2,6-11H2,3H3;/q6*-1;+4/p+1 |
Clé InChI |
WJPBTXHXCOCGAW-UHFFFAOYSA-O |
SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
SMILES canonique |
[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















